

Molecular Targets and Mechanism of Action

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Compound Focus: Foretinib phosphate

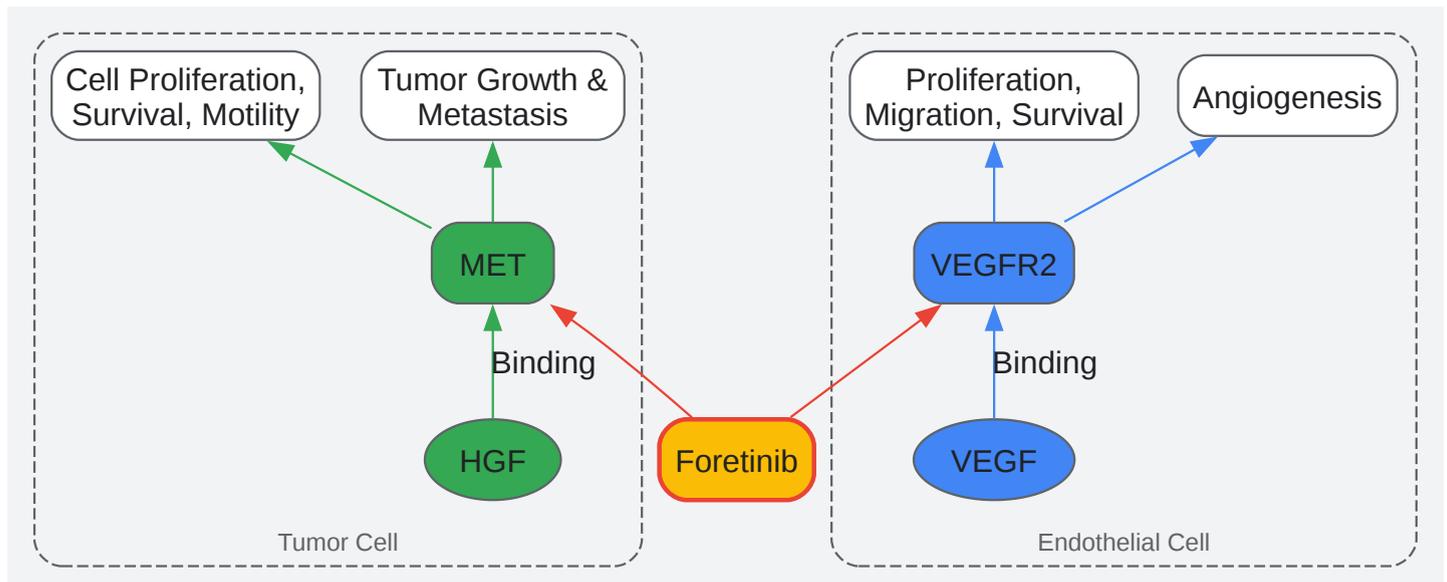
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Foretinib is a small molecule designed to bind deep in the ATP-binding pocket of its target receptor tyrosine kinases (RTKs). This binding induces a conformational change and inhibits kinase activity, blocking downstream signaling pathways [1] [2].

The diagram below illustrates how foretinib simultaneously targets multiple pathways involved in tumor progression.



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Foretinib's multi-targeted mechanism provides a dual attack on cancer by targeting the tumor cells themselves and the tumor's blood supply.

Key Experimental Evidence and Protocols

Foretinib's efficacy and mechanisms were validated in various preclinical models. The table below summarizes key experimental approaches and findings from these studies.

Experimental Model/Assay	Key Findings with Foretinib Treatment
Genetic Mouse Model (Endometrioid Ovarian Cancer)	Prevented progression to invasive adenocarcinoma; completely blocked basement membrane invasion [3].
Xenograft Mouse Models (Human Ovarian Cancer Cells)	Reduced overall tumor burden by 86% ($p < 0.0001$); reduced metastasis by 67% ($p < 0.0001$) [3].
Proliferation & Cell Cycle Analysis (FACS)	Reduced cellular proliferation mediated by a G2/M cell cycle arrest [3].
Adhesion, Migration & Invasion Assays	Reduced ovarian cancer cell adhesion; blocked migration and invasion [3].
Branching Morphogenesis Assay	Inhibited HGF/SF-induced branching morphogenesis of cancer cells in Matrigel [3].
Induction of Anoikis	Induced caspase-dependent anoikis (cell death after detachment); loss of mitochondrial membrane potential reversed by pan-caspase inhibitor zVAD-fmk [3].

Detailed Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments cited.

- **Cell Proliferation and Cell Cycle Analysis via Flow Cytometry [3]**

- **Treatment:** Expose ovarian cancer cell lines to foretinib for 24 hours.
 - **Fixation and Staining:** Fix cells and resuspend in Propidium Iodide (PI)/RNase staining buffer.
 - **Analysis:** Analyze DNA content using a flow cytometer.
 - **Quantification:** Use software to determine the percentage of cells in G2/M and sub-G0-G1 (apoptotic) phases.
- **Western Blot for Signaling and Cell Cycle Proteins [3]**
 - **Cell Preparation:** Seed cells for 24 hours in normal growth media before administering foretinib.
 - **Lysis:** Lyse cells using RIPA buffer.
 - **Separation and Transfer:** Separate 15µg of lysate by SDS-PAGE and transfer to a membrane.
 - **Antibody Probing:** Probe with primary antibodies against targets of interest, followed by horseradish peroxidase-conjugated secondary antibodies.
 - **Detection:** Visualize protein bands using enhanced chemiluminescence.
 - **Branching Morphogenesis Assay [3]**
 - **Matrigel Preparation:** Create a 1:1 mix of growth-factor reduced Matrigel and serum-free DMEM.
 - **Cell Seeding:** Seed 2,000 cancer cells in 100µl of the Matrigel mix in a well.
 - **Gel Formation:** Allow the Matrigel plug to gel for 30 minutes at 37°C.
 - **Stimulation and Inhibition:** Add 100µl of media supplemented with 40ng/ml HGF/SF, with or without 1µM foretinib, on top of the gel.
 - **Observation:** Monitor and quantify the formation of branched, cord-like structures.

Clinical Translation and Dosing

Foretinib has been evaluated in several Phase II clinical trials, which informed its dosing schedules and safety profile.

Trial Feature	Intermittent Dosing	Daily (Continuous) Dosing
Regimen	240 mg/day, for 5 consecutive days every 14-day cycle [1] [2] [4]	80 mg/day during each 14-day cycle [1] [2]
Evaluated In	Metastatic Gastric Cancer [1] [2], SCCHN [4]	Metastatic Gastric Cancer [1] [2]

Trial Feature	Intermittent Dosing	Daily (Continuous) Dosing
Common Adverse Events	Hypertension (35%), Elevated AST (23%) [1] [2]	Hypertension (15%), Elevated AST (8%) [1] [2]
Efficacy (Best Response)	Stable Disease (23% in Gastric Cancer) [1] [2]; Stable Disease (50% in SCCHN) [4]	Stable Disease (20% in Gastric Cancer) [1] [2]

While foretinib demonstrated effective target inhibition and was generally well-tolerated, its efficacy as a single agent was primarily limited to disease stabilization in clinical trials. The most common treatment-related adverse events included hypertension, fatigue, constipation, and elevated liver enzymes [1] [2] [4].

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